molecular formula C14H10ClN3O2S B2798244 N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-07-8

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2798244
CAS RN: 851945-07-8
M. Wt: 319.76
InChI Key: SQSBNJSPCLHYKO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H10ClN3O2S and its molecular weight is 319.76. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have been synthesized for potential biological applications, particularly exhibiting significant antimicrobial activities. Studies have shown that certain derivatives of this compound have been effective against bacterial and fungal growth, comparing favorably with standard drugs in this domain (Akbari et al., 2008), (Gein et al., 2015).

Structural and Synthesis Studies

Research has also focused on the synthesis and structural analysis of thiazolo[3,2-a]pyrimidine derivatives. These studies provide insights into the molecular structure and potential for creating diverse derivatives for various applications. For example, the synthesis process has been explored through reactions with various amines and haloketones, leading to the formation of primary and secondary amide derivatives (Peterlin-Mašič et al., 2000), (Volovenko et al., 2004).

Anti-inflammatory and Antinociceptive Activities

Some studies have explored the potential of thiazolo[3,2-a]pyrimidine derivatives in exhibiting anti-inflammatory and antinociceptive activities. These compounds have been tested and found to possess significant activities in these areas, which could have implications for therapeutic applications (Alam et al., 2010).

Aggregation and Conformational Features

Research into the supramolecular aggregation of thiazolo[3,2-a]pyrimidines has revealed insights into their conformational features. By varying substituents at strategic positions, significant differences in intermolecular interaction patterns and packing features have been observed. This research is critical for understanding the physical and chemical properties of these compounds (Nagarajaiah & Begum, 2014).

Mechanism of Action

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their structural similarity to purine . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

Thiazolopyrimidines have been demonstrated to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

The lipophilicity of similar compounds has been found to be advantageous for inhibition , which could impact the compound’s bioavailability.

Result of Action

Compounds with similar structures have shown excellent activity in various cell lines , indicating potential cytotoxic effects.

Action Environment

The synthesis of similar compounds has been carried out under specific conditions such as in isopropyl alcohol at 20°c under ultrasonic irradiation , suggesting that the compound’s synthesis and potentially its action could be influenced by environmental factors.

properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSBNJSPCLHYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.